molecular formula C21H16N2O2 B12899744 3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione CAS No. 110225-74-6

3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione

Cat. No.: B12899744
CAS No.: 110225-74-6
M. Wt: 328.4 g/mol
InChI Key: OXUZYEUHGCTBBL-UHFFFAOYSA-N
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Description

3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione typically involves multicomponent reactions. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with an aldehyde and an aminopyrazole in the presence of a catalytic amount of L-proline . This reaction proceeds smoothly under metal-free conditions, offering good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.

Properties

CAS No.

110225-74-6

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-3-5-14(6-4-12)23-15-7-8-16-17(10-15)20(24)18-9-13(2)11-22-19(18)21(16)25/h3-11,23H,1-2H3

InChI Key

OXUZYEUHGCTBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=N4)C

Origin of Product

United States

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